1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione
Description
1-Methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione is a substituted purine derivative characterized by a bicyclic purine-2,6-dione core modified with methyl and dipropyl groups at the 1-, 8-, and 9-positions. This structure confers distinct physicochemical and pharmacological properties compared to simpler xanthine derivatives (e.g., caffeine, theophylline) . The propyl substituents likely enhance lipophilicity, influencing its pharmacokinetic (PK) profile, receptor binding, and metabolic stability .
Properties
IUPAC Name |
1-methyl-8,9-dipropyl-3H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-6-8-13-9-10(16(8)7-5-2)14-12(18)15(3)11(9)17/h4-7H2,1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAQNLROJBJQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CCC)NC(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356422 | |
| Record name | STK596664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61080-34-0 | |
| Record name | STK596664 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine precursor. One common method is the reaction of 1-methylxanthine with propyl halides under basic conditions. The reaction proceeds as follows:
Starting Material: 1-methylxanthine
Reagents: Propyl bromide or propyl chloride
Conditions: Basic conditions, typically using a base such as potassium carbonate or sodium hydroxide
Solvent: Anhydrous acetone or dimethylformamide (DMF)
Temperature: Reflux conditions (approximately 80-100°C)
The reaction yields this compound after purification, typically through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs vary in substituent type and position on the purine-2,6-dione scaffold. Key comparisons include:
Structural Insights :
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Key Pharmacological Parameters
Key Findings :
- Polar Surface Area (PSA) : The PSA of ~85 Ų (estimated) is lower than xanthine derivatives (e.g., 95.3 Ų for 8-hydroxyxanthine), indicating improved membrane permeability .
- Metabolism : Propyl substituents may reduce CYP450-mediated oxidation compared to methyl groups, as seen in theophylline’s rapid clearance .
Biological Activity
1-Methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione, a member of the purine family, is notable for its unique structural features and biological activities. This compound has garnered interest for its potential therapeutic applications and mechanisms of action relevant to various biological systems.
Chemical Structure and Properties
The compound's IUPAC name is 1-methyl-8,9-dipropyl-3H-purine-2,6-dione. Its molecular formula is with a molecular weight of approximately 234.30 g/mol. The structure includes a purine ring with methyl and propyl substitutions, which influence its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 1-methyl-8,9-dipropyl-3H-purine-2,6-dione |
| Molecular Formula | |
| Molecular Weight | 234.30 g/mol |
The biological activity of this compound is primarily attributed to its interaction with adenosine receptors and phosphodiesterase (PDE) enzymes. Similar compounds in the xanthine family exhibit antagonistic effects on adenosine receptors and inhibit PDE activity, leading to increased levels of cyclic nucleotides (cAMP and cGMP), which are critical in various signaling pathways.
Target Interactions
- Adenosine Receptors : This compound may act as an antagonist at A1 and A2A receptors, influencing cardiovascular and neurological functions.
- Phosphodiesterase Inhibition : By inhibiting PDE enzymes, it may enhance signaling pathways involving cyclic nucleotides.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
In vitro studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been tested against various Gram-positive and Gram-negative bacteria as well as fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings indicate that the compound can inhibit the growth of pathogenic microorganisms effectively .
Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways related to cell proliferation and survival .
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Study on Antibacterial Efficacy : A study evaluated the effectiveness of various xanthine derivatives against bacterial strains. The results indicated that this compound showed superior activity against resistant strains of S. aureus and E. coli compared to traditional antibiotics .
- Antifungal Research : Another investigation focused on the antifungal properties against C. albicans and other fungi. The compound demonstrated potent antifungal effects with low MIC values comparable to established antifungal agents .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of 1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione using spectroscopic methods?
- Methodological Answer : A combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is critical. For NMR, focus on distinguishing methyl (δ ~3.0–3.5 ppm) and propyl (δ ~0.9–1.7 ppm) protons in the -NMR spectrum. In -NMR, carbonyl carbons (C2 and C6) typically resonate at δ ~150–160 ppm. HRMS should confirm the molecular ion ([M+H]) with an exact mass matching the molecular formula (CHNO). Cross-referencing with deuterated analogs (e.g., isotopic labeling studies in purine derivatives) can resolve ambiguities .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) for structurally similar purine derivatives (e.g., xanthine, 3,9-dihydro-1H-purine-2,6-dione). Key precautions include:
- Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation of fine particulates.
- Store at +5°C in airtight containers to prevent degradation .
Q. What synthetic routes are reported for purine derivatives with alkyl substituents, and how can they be adapted for this compound?
- Methodological Answer : Nucleophilic substitution on purine precursors is common. For example:
- React 1-methylxanthine with propyl halides in dimethylformamide (DMF) using potassium carbonate as a base.
- Optimize reaction temperature (70–90°C) and time (12–24 hours) to enhance yield. Monitor progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase .
Advanced Research Questions
Q. How can researchers resolve discrepancies in mass spectrometry data when analyzing this compound?
- Methodological Answer : Discrepancies often arise from isotopic patterns or adduct formation. Use deuterated internal standards (e.g., [2H4]DPCPX, as in adenosine receptor studies) to calibrate instrumentation. For high-precision analysis, employ LC-HRMS with electrospray ionization (ESI) in positive ion mode. Compare fragmentation patterns with databases (e.g., PubChem) to identify unexpected byproducts .
Q. What strategies are effective for optimizing the synthesis yield of this compound, considering steric effects from dipropyl substituents?
- Methodological Answer : Steric hindrance can reduce reactivity. Strategies include:
- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.
- Introduce microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C).
- Purify via flash chromatography (silica gel, gradient elution with methanol/dichloromethane) to isolate the target compound from mono-alkylated byproducts .
Q. How can impurity profiling be conducted for this compound, and what are common contaminants?
- Methodological Answer : Utilize reversed-phase HPLC with UV detection (λ = 254 nm). Common impurities include:
- Mono-propyl derivatives : Retain time ~2–3 minutes shorter than the target compound.
- Oxidation products : Detectable via HRMS as +16 Da (oxo groups). Reference caffeine impurity studies (e.g., 1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione) for method validation .
Q. What in vitro models are suitable for studying its interaction with adenosine receptors?
- Methodological Answer : Use CHO-hA1AR or HEK293-hA2AAR cell lines for membrane binding assays. Prepare membranes via homogenization and ultracentrifugation (100,000 × g, 45 minutes). Employ radiolabeled ligands (e.g., [3H]DPCPX for A1 receptors) to measure competitive binding. Analyze data using nonlinear regression (e.g., GraphPad Prism) to determine IC values .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Conduct a systematic solubility study:
- Prepare saturated solutions in buffers (pH 2–10) and solvents (DMSO, ethanol).
- Quantify solubility via UV-Vis spectroscopy (calibration curve at λ ~270 nm).
- Note that alkyl substituents enhance lipid solubility, reducing aqueous solubility compared to unsubstituted purines (e.g., xanthine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
